molecular formula C8H19NO2 B1330274 2-(2-Butoxyethoxy)ethanamine CAS No. 6338-53-0

2-(2-Butoxyethoxy)ethanamine

Cat. No. B1330274
CAS RN: 6338-53-0
M. Wt: 161.24 g/mol
InChI Key: LVFVRCPHJZOLAT-UHFFFAOYSA-N
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Description

“2-(2-Butoxyethoxy)ethanamine” is an organic compound that belongs to the category of alkanolamines. It is also known as BEEA. The molecular formula of this compound is C8H19NO2 .


Molecular Structure Analysis

The molecular weight of “2-(2-Butoxyethoxy)ethanamine” is 161.242 Da . The IUPAC Standard InChI of this compound is InChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Butoxyethoxy)ethanamine” include a molecular weight of 161.242 g/mol . In a study on binary liquid mixtures of 2-(2-Butoxyethoxy)ethanol with amines, values of excess molar volume, excess acoustic impedance, and excess intermolecular free length were computed .

Scientific Research Applications

  • Specific Scientific Field : Nanotechnology and Nano Science Research .
  • Summary of the Application : 2-(2-Butoxyethoxy)ethanamine, also known as DEGBE, is used as a mobile phase for the electrostatic spraying ionization (ESI) processes . This process is important for controlling ionization on electrostatic spraying state, which can be determined by electro-conductivities, viscosities, surface tensions, and vapor pressures of mobile species .
  • Methods of Application or Experimental Procedures : The study involved the use of a quadrupole mass (Q-MS) filter and a rotating electric fields mass (REF-MS) filter to study the behaviors of mass spectrogram respecting to ionization process from electron ionization (EI) and ESI processes .
  • Results or Outcomes : The study found that the MS formations through EI process mainly distribute on fragment or intact ion species and the MS formations by ESI process contain multiple or composite elemental ions .

Safety And Hazards

“2-(2-Butoxyethoxy)ethanamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . The safety data sheet recommends wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .

properties

IUPAC Name

2-(2-butoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-2-3-5-10-7-8-11-6-4-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFVRCPHJZOLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979545
Record name 2-(2-Butoxyethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Butoxyethoxy)ethanamine

CAS RN

6338-53-0
Record name NSC40758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Butoxyethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Butoxyethoxy)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Harjani, C Liang, PG Jessop - The Journal of Organic …, 2011 - ACS Publications
The condensation of primary amine with N,N-dimethylacetamide dimethyl acetal yields a mixture of acetamidine and imidate ester. The product distribution in this reaction depends on …
Number of citations: 85 pubs.acs.org
CM Palacio, HJ Rozeboom, E Lanfranchi… - The FEBS …, 2019 - Wiley Online Library
The biodegradation of the nylon‐6 precursor caprolactam by a strain of Pseudomonas jessenii proceeds via ATP ‐dependent hydrolytic ring opening to 6‐aminohexanoate. This non‐…
Number of citations: 17 febs.onlinelibrary.wiley.com
N Skrzypczak, K Pyta, P Ruszkowski, M Gdaniec… - European Journal of …, 2020 - Elsevier
The nucleophilic attack of amines at C(17) or C(17)/C(20) positions of geldanamycin’s (GDM) benzoquinone, via initial 1,4-Michael conjugate addition mechanism, yield new analogs …
Number of citations: 8 www.sciencedirect.com

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